molecular formula C18H22N4O2 B2810065 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2195951-47-2

2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2810065
CAS No.: 2195951-47-2
M. Wt: 326.4
InChI Key: KGJXQIKZLUJKPP-UHFFFAOYSA-N
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Description

2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

The compound and its derivatives have been subject to numerous studies aiming at the synthesis of novel chemical entities that exhibit significant biological activities. For example, the synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives, including the detailed investigation of their potency and efficacy as muscarinic ligands, showcase the compound's relevance in medicinal chemistry (Wadsworth et al., 1992). Additionally, the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, which involves the compound, highlights its significance in the development of cancer therapeutics (Chen et al., 2010).

Antimicrobial and Antifungal Screening

A notable area of application for the compound is in the development of antimicrobial and antifungal agents. Research has focused on synthesizing novel derivatives and evaluating their efficacy against various pathogens. For instance, the synthesis and antimicrobial screening of novel derivatives incorporated by triazole moiety against Gram-positive and Gram-negative bacteria show the compound's potential in combating microbial resistance (Shaikh et al., 2014). Similarly, the structural studies in azolylmethanes, including derivatives of the compound, contribute to understanding the molecular basis of antifungal activity, potentially leading to the development of new fungicides (Anderson et al., 1984).

Novel Applications and Future Directions

Further explorations into the compound's applications reveal its versatility. For example, multistep synthesis and nematicidal activity of derivatives against nematodes suggest potential agricultural uses (Xu et al., 2021). Moreover, the synthesis, crystal structure, anti-bone cancer activity, and molecular docking investigations of heterocyclic compounds derived from the subject chemical underscore its potential in oncological research (Lv et al., 2019).

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)22-14-7-8-15(22)12-16(11-14)21-10-9-19-20-21/h2-6,9-10,13-16H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJXQIKZLUJKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3C=CN=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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